
4-Nitrophenetole
Overview
Description
4-Nitrophenetole, also known as 1-Ethoxy-4-nitrobenzene, is an organic compound with the molecular formula C8H9NO3. It is a nitroaromatic compound where a nitro group is attached to the benzene ring at the para position relative to the ethoxy group. This compound is known for its pale yellow crystalline appearance and is used in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Nitrophenetole is typically synthesized by reacting 4-chloronitrobenzene with ethanol in the presence of alkali metal hydroxides and phase transfer catalysts. The reaction is carried out at temperatures ranging from 60 to 95 degrees Celsius under pressure in the presence of oxygen-containing gases diluted with inert gases . This method ensures a high yield and minimizes the formation of by-products such as 4-nitrophenol and 4,4’-dichlorazoxybenzene .
Industrial Production Methods: In industrial settings, the preparation of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures efficient production with minimal waste. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring a consistent and high-quality product.
Chemical Reactions Analysis
Types of Reactions: 4-Nitrophenetole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The ethoxy group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Sodium ethoxide, ethanol.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed:
Reduction: 4-Aminophenetole.
Substitution: Various substituted phenetoles depending on the nucleophile used.
Oxidation: 4-Nitrobenzoic acid.
Scientific Research Applications
Chemical Synthesis
4-Nitrophenetole is primarily utilized as a precursor in the synthesis of various organic compounds. It can be transformed into other functionalized phenolic compounds through several chemical reactions, including:
- Nitration : Further nitration can produce more complex nitro compounds.
- Reduction : Reduction of this compound can yield 4-aminophenol, a valuable compound in pharmaceuticals and dyes.
Case Study: Synthesis of 4-Aminophenol
A study demonstrated that this compound could be effectively reduced to 4-aminophenol using catalysis with silver nanoparticles. The reaction was monitored using UV-Vis spectroscopy, showcasing the efficiency of metal nanoparticles in facilitating this transformation .
Environmental Applications
This compound serves as a model compound for studying environmental pollutants, particularly in the context of wastewater treatment and remediation technologies.
Photocatalysis
Recent research has explored the use of photocatalysts for degrading this compound under solar light. For instance, a novel photocatalyst developed from aloe vera-derived graphene showed significant effectiveness in degrading this compound when combined with hydrogen peroxide, highlighting its potential for environmental pollution mitigation .
Detection Methods
The detection of this compound has been investigated using various analytical techniques. Multi-stage microbial fuel cells (MFCs) have been employed to assess toxicity levels, providing insights into the environmental impact of this compound .
Catalytic Applications
The reduction of 4-nitrophenol (a related compound) is often used as a benchmark for evaluating catalytic activity due to its straightforward reaction mechanism.
Green Synthesis of Nanoparticles
Numerous studies have focused on the green synthesis of metal nanoparticles (e.g., gold, silver) that catalyze the reduction of 4-nitrophenol to 4-aminophenol. These methods utilize plant extracts and other biological materials, offering an eco-friendly alternative to traditional chemical synthesis.
Table: Characteristics of Green-Synthesized Nanoparticles for 4-NP Reduction
Catalyst Source | Size (nm) | Shape | Reaction Conditions | Rate Constant (K_app × 10^-3 s^-1) |
---|---|---|---|---|
Fungal Aspergillus sp. | 4–29 | Spherical | Various | 9.8–25 |
Citrus maxima (fruit) | 25.7 | Rod/Spherical | NR | 1.5 |
Mung bean starch | 10 | Spherical | Various | 0.36 |
P. macrocarpa extract | 2.4 ± 0.7 | Spherical | Various | NR |
Biological Applications
Research has also indicated potential biological applications for compounds derived from or related to this compound, particularly in agricultural settings.
Nanopesticides
Nanoparticles synthesized using plant extracts containing phenolic compounds, including derivatives of nitrophenetole, have shown promise as effective nanopesticides against agricultural pests. The green synthesis methods enhance their biodegradability and reduce environmental toxicity compared to conventional pesticides .
Mechanism of Action
The mechanism of action of 4-Nitrophenetole involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The ethoxy group can also participate in metabolic processes, influencing the compound’s overall activity.
Comparison with Similar Compounds
4-Nitrophenol: Similar structure but with a hydroxyl group instead of an ethoxy group.
4-Nitroanisole: Similar structure but with a methoxy group instead of an ethoxy group.
4-Nitrotoluene: Similar structure but with a methyl group instead of an ethoxy group.
Uniqueness: 4-Nitrophenetole is unique due to the presence of both a nitro group and an ethoxy group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various chemical syntheses and applications.
Biological Activity
4-Nitrophenetole (C8H9NO3) is an organic compound that has garnered attention due to its diverse biological activities and applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, metabolic pathways, and environmental implications.
Chemical Structure and Properties
This compound is characterized by a phenolic structure with a nitro group at the para position. Its molecular formula is C8H9NO3, and it has a molecular weight of 181.16 g/mol. The compound is soluble in organic solvents and has been studied for various applications, including its role as an intermediate in organic synthesis.
Pharmacological Activities
Antimicrobial Activity : Research has indicated that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibitory effects. For instance, studies have demonstrated its effectiveness against Escherichia coli and Staphylococcus aureus, suggesting potential applications in developing antimicrobial agents.
Antioxidant Properties : The compound also displays antioxidant activity, which can be attributed to its ability to scavenge free radicals. This property is crucial in mitigating oxidative stress-related diseases, making it a candidate for further exploration in therapeutic contexts.
Metabolic Pathways
Upon exposure, this compound undergoes extensive metabolic transformation in biological systems. The primary metabolic pathways include:
- Phase I Metabolism : This involves oxidation and reduction reactions facilitated by cytochrome P450 enzymes. For example, this compound can be oxidized to form 4-nitrocatechol or reduced to yield 4-aminophenol.
- Phase II Metabolism : The metabolites undergo conjugation reactions with glucuronic acid and sulfate, facilitating their excretion. Studies indicate that approximately 60-80% of the compound is excreted as glucuronides within hours post-exposure .
Toxicological Profile
While this compound exhibits beneficial biological activities, it also poses toxicological risks. Its toxicity profile shows that it can cause adverse effects upon high-level exposure, including:
- Neurotoxicity : Animal studies have reported neurotoxic effects following exposure to high doses of nitrophenols.
- Reproductive Toxicity : There are concerns regarding its impact on reproductive health, necessitating further investigation on its effects during pregnancy or lactation.
Environmental Impact
The environmental persistence of this compound raises concerns regarding its ecological effects. It has been found resistant to biodegradation in natural water bodies, leading to accumulation and potential toxicity to aquatic organisms . Regulatory guidelines suggest maintaining concentrations below certain thresholds to mitigate ecological risks.
Case Studies
- Study on Antimicrobial Effects : A study conducted by Deka et al. (2019) evaluated the antimicrobial activity of this compound against various pathogens, demonstrating significant inhibition at low concentrations .
- Metabolic Studies in Animals : Research involving dermal exposure in pigs showed that less than 0.04% of the compound remained in the body after 96 hours, indicating rapid metabolism and excretion .
- Environmental Persistence Assessment : A study assessing the biodegradation of nitrophenols highlighted that this compound exhibited resistance to microbial degradation, suggesting a need for careful monitoring in aquatic environments .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for detecting and quantifying 4-Nitrophenetole in environmental or biological samples?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection or gas chromatography-mass spectrometry (GC-MS) are standard methods. For environmental samples, pre-concentration via solid-phase extraction (SPE) is advised. Calibration curves using certified reference materials (e.g., this compound standard solutions) ensure accuracy. Include internal standards to correct for matrix effects, and validate methods using spike-recovery tests .
Q. How can researchers characterize the purity and structural identity of synthesized this compound?
- Methodological Answer : Combine spectroscopic techniques:
- Nuclear Magnetic Resonance (NMR) : Confirm molecular structure via H and C NMR peak assignments.
- Infrared Spectroscopy (IR) : Identify functional groups (e.g., nitro and ethoxy groups).
- HPLC/GC-MS : Assess purity by comparing retention times with standards.
Document impurities using mass spectral libraries and report detection limits .
Q. What experimental design considerations are critical for assessing this compound toxicity in model organisms?
- Methodological Answer : Follow OECD guidelines for acute toxicity studies. Key steps:
- Dose Range-Finding : Conduct preliminary trials to determine LD.
- Control Groups : Include vehicle controls (e.g., solvent used for dissolution).
- Endpoint Selection : Monitor mortality, histopathology, and biomarkers (e.g., liver enzymes).
Use systematic review frameworks (e.g., PRISMA) to align with existing toxicological data .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported thermodynamic parameters (e.g., ΔG, ΔH) for this compound synthesis?
- Methodological Answer :
- Replicate Studies : Control reaction conditions (temperature, catalyst purity) rigorously.
- Computational Validation : Apply group contribution methods (e.g., Yoneda’s approach) to calculate theoretical ΔG and compare with experimental data.
- Meta-Analysis : Use systematic reviews (Cochrane Handbook) to evaluate methodological biases (e.g., unreported side reactions) across studies .
Q. What strategies optimize the selectivity of this compound synthesis to minimize by-products like nitrophenols?
- Methodological Answer :
- Kinetic Control : Lower reaction temperatures favor the primary pathway (etherification over nitro-group hydrolysis).
- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance ethoxy-group substitution.
- In Situ Monitoring : Use real-time HPLC to track intermediate formation and adjust conditions dynamically .
Q. How should researchers address potential biases in this compound toxicity studies to ensure data reliability?
- Methodological Answer :
- Blinding and Randomization : Implement double-blinding in treatment administration and outcome assessment.
- Allocation Concealment : Use coded samples to prevent selection bias.
- Sensitivity Analysis : Statistically adjust for confounding variables (e.g., animal strain variability) using multivariate regression. Reference empirical studies linking poor methodology to exaggerated effect sizes .
Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound exposure studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to Hill or Log-Logistic models for EC estimation.
- Error Analysis : Report 95% confidence intervals and use ANOVA to compare group means.
- Meta-Regression : Pool data from multiple studies to identify trends (e.g., species-specific susceptibility) .
Q. How can environmental sampling protocols be standardized to detect trace this compound in heterogeneous matrices?
- Methodological Answer :
- Composite Sampling : Collect multiple subsamples across sites to account for spatial variability.
- Quality Assurance : Include field blanks and duplicates to assess cross-contamination and precision.
- Method Harmonization : Align with EPA guidelines for nitroaromatic compounds, ensuring inter-laboratory reproducibility .
Q. Tables for Key Data
Table 1. Common Analytical Methods for this compound
Method | Detection Limit | Applicability | Key References |
---|---|---|---|
HPLC-UV | 0.1 µg/mL | Environmental/Biological | |
GC-MS | 0.05 µg/mL | Volatile Matrices | |
NMR | N/A | Structural Elucidation |
Table 2. Critical Variables in Synthesis Optimization
Variable | Impact on Selectivity | Mitigation Strategy |
---|---|---|
Temperature ↑ By-product formation | Use kinetic control (<80°C) | |
Catalyst Type ↑ Etherification efficiency | Screen phase-transfer agents | |
Reaction Time ↑ Hydrolysis risk | Real-time HPLC monitoring |
Properties
IUPAC Name |
1-ethoxy-4-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-2-12-8-5-3-7(4-6-8)9(10)11/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPKEYHUZKMWKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7026655 | |
Record name | 1-Ethoxy-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7026655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Hawley] Deep brown crystals; [MSDSonline] | |
Record name | 4-Nitrophenetole | |
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Boiling Point |
283 °C | |
Record name | 4-NITROPHENETOLE | |
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Flash Point |
90 °C | |
Record name | 4-Nitrophenetole | |
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Solubility |
SLIGHTLY SOL IN WATER, ALCOHOL; SOL IN HOT PETROLEUM ETHER; VERY SOL IN HOT ALCOHOL, DIETHYL ETHER; SOL IN ALL PROPORTIONS IN ACETONE, BENZENE | |
Record name | 4-NITROPHENETOLE | |
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Density |
1.1176 AT 100 °C/4 °C | |
Record name | 4-NITROPHENETOLE | |
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Vapor Pressure |
0.00623 [mmHg] | |
Record name | 4-Nitrophenetole | |
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Color/Form |
PRISMS FROM ALCOHOL, WATER OR ETHER | |
CAS No. |
100-29-8 | |
Record name | p-Nitrophenetole | |
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Record name | p-Nitrophenetole | |
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Record name | Benzene, 1-ethoxy-4-nitro- | |
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Record name | 1-Ethoxy-4-nitrobenzene | |
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Record name | 4-nitrophenetole | |
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Record name | P-NITROPHENETOLE | |
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Record name | 4-NITROPHENETOLE | |
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Melting Point |
60 °C | |
Record name | 4-NITROPHENETOLE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5333 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Retrosynthesis Analysis
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